Sograzepide-d3

Bioanalytical Chemistry LC-MS/MS Quantification Stable Isotope Dilution Assay

Sograzepide-d3 is the definitive stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS bioanalysis of Sograzepide (Netazepide). With a +3.02 Da mass shift from three deuterium atoms on the methylamino phenyl moiety, it exceeds the ≥3 Da recommendation for eliminating isotopic cross-talk between analyte and IS signals. Deuterium placement at the metabolically stable N-methyl site prevents H/D back-exchange artifacts during sample preparation. As a co-eluting isotopologue, it uniquely corrects for matrix effects, extraction recovery variability, and ion suppression—critical for GLP/ICH M10-compliant method validation in clinical gNET PK studies where accurate low-ng/mL quantification is required.

Molecular Formula C28H30N6O3
Molecular Weight 501.6 g/mol
Cat. No. B12430276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSograzepide-d3
Molecular FormulaC28H30N6O3
Molecular Weight501.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4
InChIInChI=1S/C28H30N6O3/c1-28(2,3)23(35)17-34-22-14-6-5-12-20(22)24(21-13-7-8-15-30-21)32-25(26(34)36)33-27(37)31-19-11-9-10-18(16-19)29-4/h5-16,25,29H,17H2,1-4H3,(H2,31,33,37)/t25-/m0/s1/i4D3
InChIKeyYDZYKNJZCVIKPP-FDOJDRSYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sograzepide-d3: Deuterated Gastrin/CCK-B Receptor Antagonist Reference Standard for Bioanalytical Quantification


Sograzepide-d3 (Netazepide-d3; YF 476-d3; YM-220-d3) is a stable deuterium-labeled analog of Sograzepide, a potent, highly selective, and orally active gastrin/cholecystokinin-B (CCK-B/CCK2) receptor antagonist [1]. The parent compound Sograzepide exhibits an IC50 of 0.1 nM at the CCK-B receptor with >5,000-fold selectivity over the CCK-A receptor (IC50 502 nM) and has demonstrated clinical efficacy in inducing regression of type 1 gastric neuroendocrine tumors (gNETs) [2]. Sograzepide-d3 carries three deuterium atoms on the methylamino phenyl moiety, yielding a molecular formula of C28H27D3N6O3 and a molecular weight of 501.29 Da—a +3.02 Da mass shift versus the non-deuterated parent (498.58 Da)—making it specifically suited as a stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS bioanalysis of Sograzepide in biological matrices .

Why Non-Deuterated Sograzepide or Alternative CCK-B Antagonist Internal Standards Cannot Substitute for Sograzepide-d3 in Bioanalytical Workflows


In regulated bioanalysis employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is critical to correct for matrix effects, extraction recovery variability, and ion suppression/enhancement [1]. Sograzepide-d3, with its +3.02 Da mass shift, meets the widely accepted minimum recommendation of ≥3 Da mass difference to avoid isotopic cross-talk between the analyte and internal standard signals [2]. Non-deuterated Sograzepide cannot serve as an internal standard because it co-elutes and shares identical MRM transitions with the analyte, rendering it indistinguishable in the mass spectrometer. Lower-order deuterated variants (d1, d2) risk significant isotopic envelope overlap with the naturally occurring M+1 and M+2 isotopologues of the d0 analyte, compromising assay accuracy and precision. Structurally distinct CCK-B antagonists (e.g., L-365,260, YM022) exhibit different chromatographic retention, ionization efficiency, and extraction recovery profiles relative to Sograzepide, violating the fundamental principle that an ideal internal standard must closely mimic the analyte's behavior throughout the entire sample preparation and analysis process—a requirement uniquely satisfied by the co-eluting, isotopically shifted Sograzepide-d3 [3].

Quantitative Differentiation Evidence for Sograzepide-d3 vs. Closest Analogs and Alternatives


Mass Spectrometric Differentiation: +3.02 Da Shift vs. Non-Deuterated Sograzepide Enables Reliable Isotope Dilution LC-MS/MS

Sograzepide-d3 (C28H27D3N6O3, monoisotopic MW 501.29 Da) provides a +3.02 Da mass shift relative to the non-deuterated parent Sograzepide (C28H30N6O3, MW 498.58 Da) . This Δm/z of +3.02 meets and exceeds the recommended ≥3 Da threshold to minimize isotopic cross-talk between the analyte (d0) and internal standard (d3) signals in unit-resolution triple quadrupole MS [1]. The three deuterium atoms are incorporated at the methylamino group (-NH-CD3) of the phenylurea moiety, a position that is metabolically inert with respect to CCK-B receptor binding pharmacophore, ensuring that the deuterated analog retains equivalent physicochemical behavior (chromatographic retention, extraction recovery, ionization efficiency) while providing unambiguous mass discrimination [2].

Bioanalytical Chemistry LC-MS/MS Quantification Stable Isotope Dilution Assay

Target Engagement Selectivity: >5,000-Fold CCK-B over CCK-A Discrimination vs. Earlier-Generation CCK-B Antagonists

The parent compound Sograzepide (YF476) binds to the human cloned CCK-B receptor with a Ki of 0.19 nM and to the rat brain CCK-B receptor with a Ki of 0.068 nM, while displaying an affinity for the rat pancreatic CCK-A receptor that is 4,100-fold lower [1]. In functional cellular assays, Sograzepide inhibits CCK-B with an IC50 of 0.1 nM versus CCK-A with an IC50 of 502 nM, yielding a selectivity ratio of 5,020-fold . For comparison, the prototypical CCK-B antagonist L-365,260 exhibits a CCK-B Ki of approximately 2-8 nM with only ~50-100-fold selectivity over CCK-A, while CI-988 (PD 134308) shows a CCK-B Ki of ~1.7 nM with ~800-fold selectivity [2]. Sograzepide-d3, as the exact structural deuterated isotopologue, retains this selectivity profile by virtue of its identical pharmacophore—the deuterium substitution at the solvent-exposed methylamino group does not perturb receptor binding.

Receptor Pharmacology CCK-B Antagonism Selectivity Profiling

Oral Antisecretory Potency: 7-Fold Superior to Famotidine and 40-Fold Superior to Omeprazole in Canine Peptone-Stimulated Acid Secretion

In a direct head-to-head comparison in beagle dogs with chronic gastric fistula, oral administration of Sograzepide (YF476), famotidine (H2 receptor antagonist), and omeprazole (proton pump inhibitor) was evaluated for inhibition of peptone-meal-stimulated gastric acid secretion [1]. Sograzepide inhibited acid secretion with an oral ED50 of 0.11 μmol/kg, compared with 0.76 μmol/kg for famotidine and 4.28 μmol/kg for omeprazole. This translates to Sograzepide being approximately 7-fold more potent than famotidine and 40-fold more potent than omeprazole on a molar basis [1]. Critically, Sograzepide (0.3 μmol/kg i.v.) did not affect histamine-induced acid secretion, confirming mechanism-specific antagonism at the gastrin/CCK-B receptor rather than non-specific suppression of parietal cell function [1]. In a separate clinical study, Sograzepide (Netazepide) suppressed pentagastrin-stimulated gastric acid secretion as effectively as the proton pump inhibitor rabeprazole, while additionally reducing plasma chromogranin A (a marker of ECL cell hyperplasia)—an effect rabeprazole did not achieve [2].

Gastric Acid Secretion In Vivo Pharmacology Antisecretory Agents

Clinical Tumor Regression in Type 1 Gastric Neuroendocrine Tumors: CgA Normalization and Carcinoid Reduction vs. Baseline

In an open-label pilot clinical trial, 8 patients with multiple type 1 gastric carcinoids (gNETs) received oral Sograzepide (Netazepide) once daily for 12 weeks [1]. All 8 patients (100%) demonstrated a reduction in both the number and size of their largest carcinoid tumors. Serum chromogranin A (CgA), a validated biomarker of neuroendocrine tumor burden, was reduced to normal levels by week 3 and remained normalized through week 12 of treatment, before returning to pre-treatment levels at week 24 (12 weeks post-cessation) [1]. In a subsequent non-randomized trial, Sograzepide treatment normalized tumor biomarkers and caused regression of type 1 gNETs in patients with chronic atrophic gastritis, with gene expression profiling revealing that Sograzepide significantly reduced pappalysin 2 (PAPPA2) mRNA levels in gNET tissues compared with pre-treatment biopsies [2]. These clinical outcomes are distinct from those achieved with somatostatin analogues (the standard of care), which primarily stabilize rather than regress gNETs and are associated with significant adverse effects including steatorrhea and cholelithiasis [3].

Neuroendocrine Tumors Clinical Pharmacology Biomarker Response

Pharmacokinetic Half-Life Supports Once-Daily Dosing and Extended PK Sampling Windows Relative to Shorter-Acting CCK-B Antagonists

Sograzepide (Netazepide) exhibits a plasma elimination half-life of approximately 8 hours in humans, enabling once-daily oral dosing in clinical protocols [1]. In a clinical pharmacology study, single oral doses of Sograzepide caused dose-dependent, sustained increases in gastric pH compared with placebo and ranitidine, with the antisecretory effect persisting beyond 24 hours at higher doses [2]. This is a meaningful pharmacokinetic advantage over earlier-generation CCK-B/gastrin antagonists such as L-365,260, which has a reported half-life of approximately 1-2 hours and requires multiple daily dosing to maintain target engagement [3]. For bioanalytical laboratories developing and validating LC-MS/MS methods for Sograzepide quantification in plasma, the 8-hour half-life dictates that a validated assay must cover at least 40-48 hours (≥5 half-lives) post-dose. Sograzepide-d3, as the deuterated SIL-IS, is essential for achieving the requisite accuracy and precision across this extended sampling window, particularly at later time points where analyte concentrations approach the lower limit of quantification (LLOQ) and matrix effect compensation becomes critical [4].

Pharmacokinetics Drug Disposition Plasma Half-Life

Optimal Research and Industrial Application Scenarios for Sograzepide-d3 Based on Quantitative Differentiation Evidence


Regulated Bioanalytical Method Development and Validation for Sograzepide Pharmacokinetic Studies (GLP/ICH M10 Compliance)

Sograzepide-d3 is the definitive stable isotope-labeled internal standard for developing and validating LC-MS/MS methods intended for quantifying Sograzepide in human plasma, serum, or urine under GLP or ICH M10 regulatory guidance. The +3.02 Da mass shift ensures baseline chromatographic co-elution with the d0 analyte while providing unambiguous mass discrimination on triple quadrupole instruments, satisfying the ≥3 Da mass difference recommendation [1]. The deuterium placement at the metabolically stable methylamino site avoids hydrogen-deuterium back-exchange artifacts during sample preparation. This application scenario is directly supported by the clinical PK characterization of Sograzepide (8-hour half-life), which demands an assay with a validated range spanning from low ng/mL (LLOQ) to high ng/mL concentrations across 48-hour sampling intervals—a dynamic range where SIL-IS correction for matrix effects becomes critical for data integrity [2].

Clinical Trial Bioanalytical Support for Type 1 Gastric Neuroendocrine Tumor (gNET) Programs

For clinical research organizations and pharmaceutical sponsors conducting phase II/III trials of gastrin/CCK-B antagonists in type 1 gNETs, Sograzepide-d3 is the essential quantitative reference for therapeutic drug monitoring and exposure-response analyses. The Fossmark 2012 and Moore 2013 clinical trials demonstrated that Sograzepide induces tumor regression and normalizes CgA in gNET patients, establishing a clear PK/PD relationship between drug exposure and biomarker response [3]. Quantifying Sograzepide levels in plasma from these patients—who often have complex matrices due to chronic atrophic gastritis-associated achlorhydria and altered gastric physiology—requires the matrix-matched correction provided uniquely by the co-eluting deuterated isotopologue. Alternative internal standards (structural analogs or non-deuterated forms) cannot adequately compensate for the matrix variability inherent in this patient population.

Preclinical PK/PD Modeling of Gastrin/CCK-B Antagonism in Acid Secretion and Hypergastrinemia Models

Investigators conducting preclinical studies comparing gastrin/CCK-B receptor antagonists with proton pump inhibitors (PPIs) or H2 receptor antagonists require precise quantification of Sograzepide exposure to construct pharmacokinetic-pharmacodynamic (PK/PD) models. The Takemoto 1998 data established that Sograzepide is 7-fold more potent than famotidine and 40-fold more potent than omeprazole in suppressing peptone-stimulated acid secretion [4]. To properly model these large potency differentials and establish dose-conversion factors across species (rat, dog, human), accurate bioanalytical data generated using Sograzepide-d3 as the SIL-IS is prerequisite. Without deuterated internal standard correction, concentration-time data at low doses (where Sograzepide concentrations fall near the LLOQ) would be unreliable, compromising PK/PD model parameter precision.

Metabolic Stability and Drug-Drug Interaction (DDI) Studies of Deuterated vs. Non-Deuterated CCK-B Antagonists

Although compound-specific metabolic stability data for Sograzepide-d3 have not been publicly disclosed, the broader class of deuterated pharmaceuticals has demonstrated that strategic deuteration can alter metabolic clearance pathways through the kinetic deuterium isotope effect (DKIE), wherein the C-D bond (6-10× stronger than C-H) resists cytochrome P450-mediated oxidation [5]. Sograzepide-d3, with deuterium precisely positioned on the N-methyl group—a known site of N-demethylation metabolism in structurally related benzodiazepine-derived compounds—is a valuable probe for investigating whether deuteration at this position confers metabolic stabilization in in vitro microsomal or hepatocyte incubation systems. In such experiments, Sograzepide-d3 simultaneously serves as both the test article (deuterated form) and the internal standard (for quantifying residual d0 parent in metabolic stability assays), creating unique experimental efficiencies.

Quote Request

Request a Quote for Sograzepide-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.